molecular formula C16H14F3NO3 B2853050 2-ethoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol CAS No. 390789-30-7

2-ethoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol

Cat. No.: B2853050
CAS No.: 390789-30-7
M. Wt: 325.287
InChI Key: QPAAXZDRHLKNTM-KEBDBYFISA-N
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Description

2-ethoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a trifluoromethoxy group, and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol typically involves multiple steps, starting with the preparation of the core phenol structure. One common approach is to start with 2-ethoxyphenol and introduce the trifluoromethoxy group through a nucleophilic substitution reaction. The imine group can then be introduced through a condensation reaction with 4-(trifluoromethoxy)aniline under acidic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol can undergo various chemical reactions, including:

  • Oxidation: : The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : The imine group can be reduced to an amine.

  • Substitution: : The ethoxy and trifluoromethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophiles such as hydroxide (OH-) or alkoxide (RO-) ions can be employed, often under basic conditions.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized phenolic compounds.

  • Reduction: : Amines and related derivatives.

  • Substitution: : Substituted phenols and ethers.

Scientific Research Applications

2-ethoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound can serve as a probe in proteomics research to study protein interactions and functions.

  • Industry: : Use in the production of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-ethoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

2-ethoxy-6-((E)-{[4-(trifluoromethoxy)phenyl]imino}methyl)phenol can be compared to other phenolic compounds with similar functional groups, such as:

  • 2-ethoxyphenol: : Lacks the trifluoromethoxy and imine groups.

  • 4-(trifluoromethoxy)aniline: : Lacks the ethoxy and imine groups.

  • 2-ethoxy-6-(trifluoromethyl)phenol: : Lacks the imine group.

Properties

IUPAC Name

2-ethoxy-6-[[4-(trifluoromethoxy)phenyl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO3/c1-2-22-14-5-3-4-11(15(14)21)10-20-12-6-8-13(9-7-12)23-16(17,18)19/h3-10,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAAXZDRHLKNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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